molecular formula C15H24N4O3 B2528196 tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 1353965-72-6

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B2528196
CAS No.: 1353965-72-6
M. Wt: 308.382
InChI Key: ZAPIKYKXTKRWJD-UHFFFAOYSA-N
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Description

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate (CAS: 1353989-76-0) is a heterocyclic carbamate derivative with a molecular formula of C₁₆H₂₆N₄O₃ and a molecular weight of 322.4 g/mol . Structurally, it features a piperidine ring substituted at the 4-position with a tert-butyl carbamate group and at the 1-position with a 6-methoxypyrimidin-4-yl moiety. This compound is primarily utilized in research settings, particularly in medicinal chemistry for the synthesis of kinase inhibitors or other bioactive molecules. Its solubility and stability are critical for storage, requiring sealed containers at room temperature to avoid moisture-induced degradation .

Properties

IUPAC Name

tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)18-11-5-7-19(8-6-11)12-9-13(21-4)17-10-16-12/h9-11H,5-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPIKYKXTKRWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate typically involves the reaction of 1-(6-methoxypyrimidin-4-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications .

Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on structural analogs, synthetic methodologies, and physicochemical properties, leveraging data from patents, safety sheets, and synthesis studies.

Substituent Variations on the Piperidine Ring

  • Synthesis: Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, yielding 670 g of crude product in parallel reactions . Applications: Intermediate for acetylated piperidine derivatives used in kinase inhibitor synthesis. Data: LCMS and ¹H NMR confirmed purity (>95%), with distinct spectral shifts due to the acetyl group .
  • Synthesis: Palladium-catalyzed coupling with BINAP/LHMDS in toluene, achieving 74% yield after purification .

Pyrimidine Ring Modifications

  • tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0):

    • Key Difference : Fluorine and hydroxy groups on the pyrimidine ring enhance polarity.
    • Properties : Molecular weight 257.26 g/mol (C₁₁H₁₆FN₃O₃), higher solubility in polar solvents due to -OH and -F groups .
    • Hazards : Requires stringent safety protocols (e.g., immediate medical consultation upon exposure) .
  • Synthesis: Nitrosation of a pyridine precursor in acetic acid, yielding 98% pure product (HPLC: 100% purity) . Applications: Investigated as a CK1δ inhibitor with optimized pharmacokinetics .

Functional Group and Backbone Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Applications
Target Compound Piperidine 6-Methoxypyrimidin-4-yl 322.4 Kinase inhibitor intermediates
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetyl ~242.3 (estimated) Acetylated intermediate synthesis
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-Fluoro, 4-hydroxy, 6-methyl 257.26 Bioactive molecule development
tert-Butyl (4-iodopyridin-2-yl)carbamate Pyridine 4-Iodo 306.16 Cross-coupling reactions

Biological Activity

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate is a chemical compound with potential biological activities that have garnered attention in medicinal chemistry. This compound, characterized by its unique structure, is being explored for its interactions with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N4O3, with a molecular weight of approximately 322.403 g/mol. Its structure features a piperidine ring substituted with a pyrimidine moiety, which is integral to its biological activity.

PropertyValue
Molecular FormulaC16H26N4O3
Molecular Weight322.403 g/mol
CAS Number1353965-72-6
LogP2.49570

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism may involve modulation of biochemical pathways, influencing processes such as inflammation and cell signaling.

Biological Activity and Research Findings

1. Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway. This pathway plays a crucial role in the release of pro-inflammatory cytokines such as IL-1β. In vitro studies demonstrated that related compounds could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting potential therapeutic applications in inflammatory diseases .

2. Antibacterial Activity
The compound's structural analogs have shown promising antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, related piperidine derivatives demonstrated effective bactericidal activity at low concentrations comparable to established antibiotics . This highlights the potential for developing new antibacterial agents based on the tert-butyl carbamate scaffold.

3. Structural Modulation Studies
Studies have focused on modifying the structure of similar compounds to enhance their biological activity. For example, variations in the piperidine ring or substituents on the pyrimidine moiety have been explored to identify compounds with improved efficacy against specific biological targets . Such structural optimizations are critical for advancing drug development efforts.

Case Studies

Several case studies have investigated the biological effects of related compounds:

Case Study 1: NLRP3 Inhibition
A study evaluated various derivatives for their ability to inhibit pyroptosis and IL-1β release in macrophages. The results indicated that certain modifications led to significant increases in anti-pyroptotic activity, demonstrating the importance of structural features in mediating biological effects .

Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of piperidine derivatives against resistant bacterial strains. The findings revealed that specific modifications could enhance activity against biofilm-forming strains, underscoring the relevance of this class of compounds in addressing antibiotic resistance .

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